molecular formula C8H12N2O4S B13871401 Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate

Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate

Cat. No.: B13871401
M. Wt: 232.26 g/mol
InChI Key: QHURSEUBOXGHGR-UHFFFAOYSA-N
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Description

Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features an ethylsulfonyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate typically involves the reaction of ethylsulfonylpyrazole with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding pyrazole derivative.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Pyrazole derivatives without the sulfonyl group.

    Substitution: Carboxylic acids or different esters.

Scientific Research Applications

Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity for certain molecular targets. The exact molecular pathways involved can vary depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-methylsulfonylpyrazol-3-yl)acetate
  • Methyl 2-(1-phenylsulfonylpyrazol-3-yl)acetate
  • Methyl 2-(1-benzylsulfonylpyrazol-3-yl)acetate

Uniqueness

Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different sulfonyl groups, it may exhibit distinct properties in terms of solubility, stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate

InChI

InChI=1S/C8H12N2O4S/c1-3-15(12,13)10-5-4-7(9-10)6-8(11)14-2/h4-5H,3,6H2,1-2H3

InChI Key

QHURSEUBOXGHGR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C=CC(=N1)CC(=O)OC

Origin of Product

United States

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